Cas no 887672-15-3 (8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-
- F3164-0581
- 887672-15-3
- 6-cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- AKOS000753999
- 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Z247606770
- 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- インチ: 1S/C23H27N5O2/c1-14-9-5-6-10-17(14)13-26-21(29)19-20(25(4)23(26)30)24-22-27(18-11-7-8-12-18)15(2)16(3)28(19)22/h5-6,9-10,18H,7-8,11-13H2,1-4H3
- InChIKey: ASSXNQBZKIOWEC-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N(C)C(N1CC1C=CC=CC=1C)=O)N=C1N2C(C)=C(C)N1C1CCCC1
計算された属性
- せいみつぶんしりょう: 405.21647512g/mol
- どういたいしつりょう: 405.21647512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 8.81±0.20(Predicted)
8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3164-0581-5mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-2mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-20mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-5μmol |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-4mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-2μmol |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-3mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-25mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-10mg |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3164-0581-10μmol |
8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887672-15-3 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
Research Brief on 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 887672-15-3)
The compound 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS: 887672-15-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its structural characteristics, biological activity, and potential clinical relevance.
Recent studies have highlighted the compound's role as a potent and selective inhibitor of specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. Its unique structural features, including the cyclopentyl and imidazopurine moieties, contribute to its high binding affinity and specificity. Molecular docking simulations and in vitro assays have demonstrated its efficacy in modulating key signaling pathways, making it a promising candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacokinetic properties of 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione. The results indicated favorable oral bioavailability and metabolic stability, with minimal off-target effects. These findings suggest that the compound could be optimized for oral administration in clinical settings.
Another key area of research has been the compound's potential application in oncology. Preclinical models have shown that it effectively inhibits tumor growth by targeting specific kinases involved in cell proliferation and survival. Notably, a 2022 study in Cancer Research reported synergistic effects when the compound was combined with existing chemotherapeutic agents, enhancing their efficacy while reducing toxicity.
Despite these promising results, challenges remain in the development of 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione as a therapeutic agent. Issues such as formulation stability, long-term safety, and resistance mechanisms need to be addressed in future studies. Ongoing research is exploring structural modifications to improve its pharmacodynamic and pharmacokinetic profiles.
In conclusion, 8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione represents a compelling area of investigation in chemical biology and drug discovery. Its unique properties and promising preclinical data warrant further exploration, particularly in the context of targeted therapies for inflammatory diseases and cancer. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
887672-15-3 (8-cyclopentyl-1,6,7-trimethyl-3-(2-methylphenyl)methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品
- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 432508-90-2(N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[(pyridin-4-yl)methyl]ethanediamide)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)
- 2549063-12-7(5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-2,4-dimethyl-1,3-thiazole)
- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)
- 1280786-78-8(3-Bromo-2-methyl-6-propoxypyridine)




